

Physicochemical Characteristics of N-Methyl-L-threonine: A Technical Guide

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Compound of Interest

Compound Name: *H-Thr(Me)-OH*

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Abstract

N-Methyl-L-threonine is a non-proteinogenic amino acid derivative that has garnered significant interest in peptide synthesis and drug development. Its unique structural modification, the N-methylation of the alpha-amino group, imparts distinct physicochemical properties that can enhance the therapeutic potential of peptide-based drugs. This technical guide provides a comprehensive overview of the core physicochemical characteristics of N-Methyl-L-threonine, including its structural and physical properties. Furthermore, it outlines generalized experimental protocols for the determination of these key parameters and illustrates relevant experimental workflows.

Introduction

The strategic incorporation of modified amino acids into peptide backbones is a cornerstone of modern medicinal chemistry. N-methylation is a key modification that can profoundly influence a peptide's conformational flexibility, proteolytic stability, and membrane permeability. N-Methyl-L-threonine, as a derivative of the essential amino acid L-threonine, offers a unique combination of a polar side chain and a methylated backbone nitrogen. Understanding its fundamental physicochemical properties is paramount for its effective application in the design and synthesis of novel therapeutic peptides.

Chemical and Physical Properties

The core physicochemical properties of N-Methyl-L-threonine are summarized in the tables below. These properties are crucial for predicting its behavior in various chemical and biological systems.

Table 1: General and Structural Properties of N-Methyl-L-threonine

Property	Value	Source(s)
IUPAC Name	(2S,3R)-3-hydroxy-2-(methylamino)butanoic acid	[1]
Molecular Formula	C ₅ H ₁₁ NO ₃	[1]
Molecular Weight	133.15 g/mol	[1]
Canonical SMILES	<chem>CC(C(C(=O)O)NC)O</chem>	
InChI Key	CCAIIIPMIAFGKSI-DMTCNVIQSA-N	
CAS Number	2812-28-4	
Appearance	White to off-white powder/solid	[2]

Table 2: Physicochemical Data for N-Methyl-L-threonine

Property	Value	Source(s)
Melting Point	>235 °C	[2]
Solubility	Soluble in water. Sparingly soluble in methanol and DMSO.	[3]
Predicted logP	-3.1	[1]
Predicted pKa (Strongest Acidic)	1.89	
Predicted pKa (Strongest Basic)	9.97	
Optical Activity	[α] _D -24.0±1.0°, c = 1 in 1 M HCl	

Experimental Protocols

While specific, detailed experimental protocols for the determination of all physicochemical properties of N-Methyl-L-threonine are not readily available in the literature, the following sections describe generalized and widely accepted methodologies for characterizing amino acids.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.

- Apparatus: Capillary melting point apparatus.
- Procedure:
 - A small, dry sample of N-Methyl-L-threonine is packed into a capillary tube to a height of 2-3 mm.
 - The capillary tube is placed in the heating block of the melting point apparatus.

- The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded as the melting range. For compounds that decompose, the decomposition temperature is noted.[\[4\]](#)[\[5\]](#)
- Note: Many amino acids, including N-Methyl-L-threonine, may decompose at their melting point.[\[4\]](#) Fast scanning calorimetry (FSC) can be an alternative technique to determine the melting properties of compounds that decompose upon slow heating.[\[6\]](#)

Determination of Solubility

Solubility is a critical parameter for drug formulation and biological assays.

- Apparatus: Analytical balance, vials, temperature-controlled shaker, centrifuge, spectrophotometer or HPLC.
- Procedure (Equilibrium Solubility Method):
 - An excess amount of N-Methyl-L-threonine is added to a known volume of the solvent (e.g., water, ethanol, buffer) in a vial.
 - The mixture is agitated in a temperature-controlled shaker until equilibrium is reached (typically 24-48 hours).
 - The saturated solution is then filtered or centrifuged to remove undissolved solid.
 - The concentration of N-Methyl-L-threonine in the clear supernatant is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).[\[7\]](#)[\[8\]](#)[\[9\]](#)

Determination of the Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

- Apparatus: Separatory funnel or vials, pH meter, analytical instrumentation (e.g., HPLC, NMR).
- Procedure (Shake-Flask Method):
 - A solution of N-Methyl-L-threonine is prepared in one of the immiscible solvents (e.g., water or n-octanol).
 - A known volume of this solution is mixed with a known volume of the second immiscible solvent in a separatory funnel.
 - The mixture is shaken vigorously to allow for the partitioning of the solute between the two phases and then allowed to separate.
 - The concentration of N-Methyl-L-threonine in each phase is determined analytically.
 - The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[\[10\]](#)
[\[11\]](#)
- Note: For ionizable compounds like amino acids, the distribution coefficient (logD) is often measured at a specific pH, typically physiological pH 7.4.

Determination of pKa

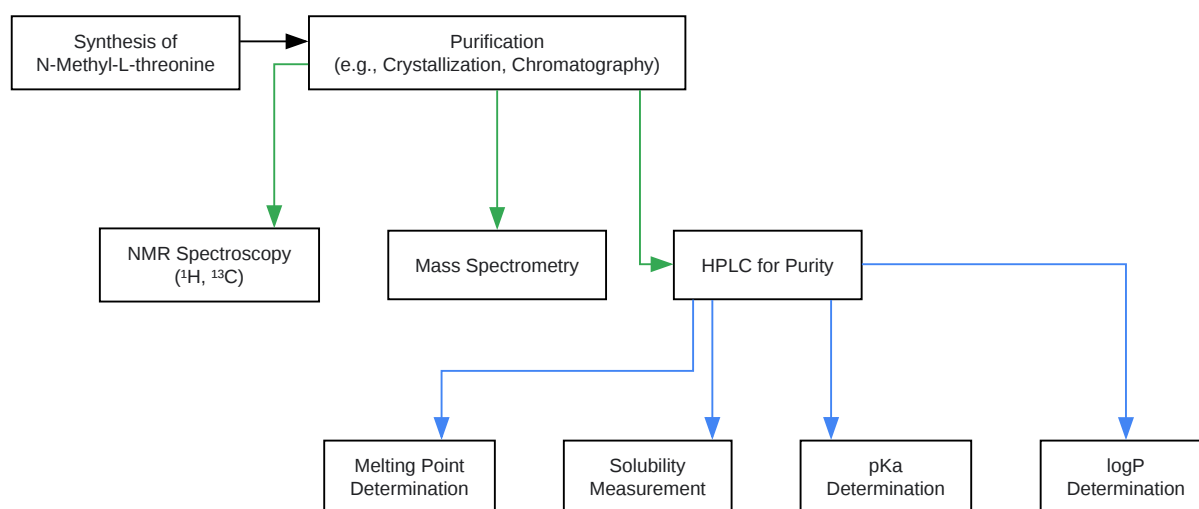
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amino acid, there are at least two pKa values corresponding to the carboxyl and amino groups.

- Apparatus: pH meter, burette, stirrer.
- Procedure (Potentiometric Titration):
 - A known amount of N-Methyl-L-threonine is dissolved in water.
 - The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored continuously with a pH meter.
 - A titration curve is generated by plotting the pH versus the volume of titrant added.

- The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the titration curve).[\[12\]](#)[\[13\]](#)[\[14\]](#)

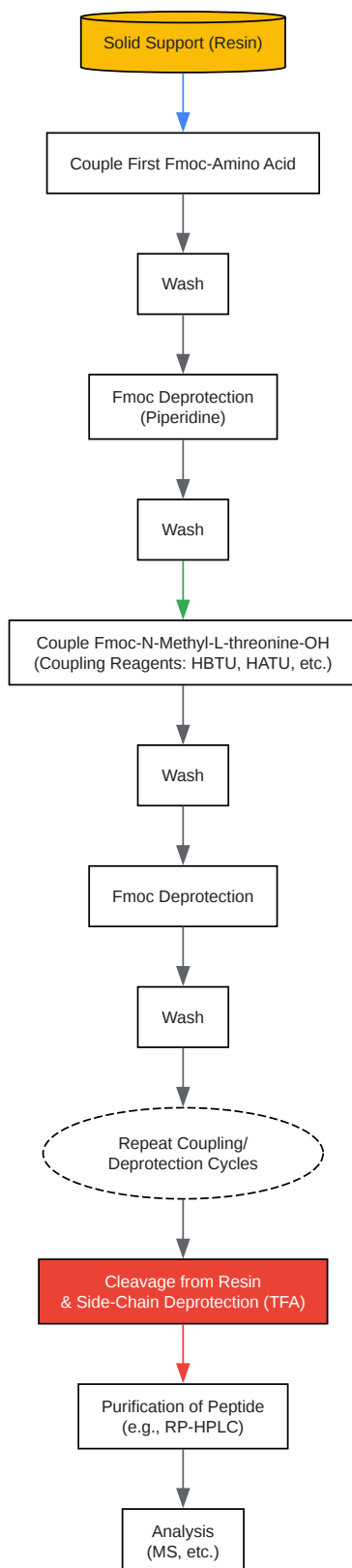
Mandatory Visualizations

The following diagrams illustrate key workflows relevant to the study and application of N-Methyl-L-threonine.



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Physicochemical characterization workflow for N-Methyl-L-threonine.



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General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating N-Methyl-L-threonine.

Applications in Research and Drug Development

N-Methyl-L-threonine is primarily utilized as a building block in solid-phase peptide synthesis (SPPS) to create peptides with enhanced therapeutic properties.[15] The N-methyl group can disrupt backbone hydrogen bonding, leading to increased membrane permeability and oral bioavailability. Furthermore, the steric hindrance provided by the methyl group can confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptide. Its incorporation is particularly beneficial in the synthesis of cyclic peptides and peptidomimetics, where conformational constraints can be fine-tuned to improve biological activity and stability.

Conclusion

This technical guide has provided a summary of the key physicochemical characteristics of N-Methyl-L-threonine, along with generalized methodologies for their determination. A thorough understanding of these properties is essential for researchers and scientists working on the design and synthesis of novel peptide-based therapeutics. The unique attributes of N-Methyl-L-threonine make it a valuable tool for modulating the pharmacokinetic and pharmacodynamic profiles of peptides, ultimately contributing to the development of more effective and stable drug candidates.

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